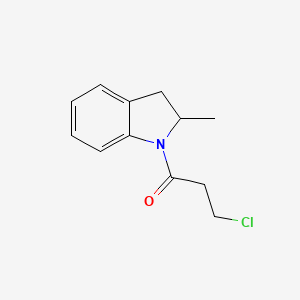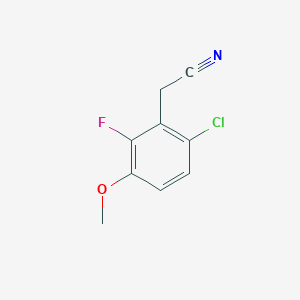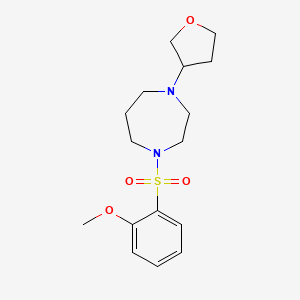
3-Chloro-1-(2-methylindolinyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(2-methylindolinyl)propan-1-one, also known as CMI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CMI belongs to the class of indole-based compounds, which have been shown to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-1-(2-methylindolinyl)propan-1-one is not fully understood, but it is believed to act through various pathways. 3-Chloro-1-(2-methylindolinyl)propan-1-one has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Chloro-1-(2-methylindolinyl)propan-1-one has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-Chloro-1-(2-methylindolinyl)propan-1-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. 3-Chloro-1-(2-methylindolinyl)propan-1-one has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 3-Chloro-1-(2-methylindolinyl)propan-1-one has been shown to possess antimicrobial properties against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloro-1-(2-methylindolinyl)propan-1-one in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 3-Chloro-1-(2-methylindolinyl)propan-1-one has been shown to possess various biological activities, making it a potential candidate for the development of new therapeutics. However, one limitation of using 3-Chloro-1-(2-methylindolinyl)propan-1-one in lab experiments is the lack of information on its toxicity and potential side effects.
Orientations Futures
There are several future directions for the research on 3-Chloro-1-(2-methylindolinyl)propan-1-one. One direction is the investigation of its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the development of new antibiotics based on 3-Chloro-1-(2-methylindolinyl)propan-1-one's antimicrobial properties. Additionally, further studies are needed to determine the toxicity and potential side effects of 3-Chloro-1-(2-methylindolinyl)propan-1-one, which will be important for its potential use in humans.
In conclusion, 3-Chloro-1-(2-methylindolinyl)propan-1-one is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized and reported in various scientific publications. 3-Chloro-1-(2-methylindolinyl)propan-1-one has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. Its exact mechanism of action is not fully understood, but it is believed to act through various pathways. 3-Chloro-1-(2-methylindolinyl)propan-1-one has been shown to possess various biochemical and physiological effects, making it a potential candidate for the development of new therapeutics. However, further studies are needed to determine its toxicity and potential side effects.
Méthodes De Synthèse
3-Chloro-1-(2-methylindolinyl)propan-1-one can be synthesized through a multi-step process that involves the reaction of 2-methylindole with chloroacetyl chloride, followed by the reaction with 1,3-propanedione. The final product is then purified through column chromatography to obtain pure 3-Chloro-1-(2-methylindolinyl)propan-1-one. This synthesis method has been optimized and reported in various scientific publications.
Applications De Recherche Scientifique
3-Chloro-1-(2-methylindolinyl)propan-1-one has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. 3-Chloro-1-(2-methylindolinyl)propan-1-one has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-Chloro-1-(2-methylindolinyl)propan-1-one has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9-8-10-4-2-3-5-11(10)14(9)12(15)6-7-13/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVRPLJWSVKGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)
![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)
![N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2699660.png)
![N-(4-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2699663.png)

![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)
![2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2699667.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2699669.png)
![4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2699670.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2699673.png)

![2-(2,4-dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2699675.png)

